molecular formula C20H19ClN2O2 B3017313 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 50494-80-9

6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B3017313
CAS No.: 50494-80-9
M. Wt: 354.83
InChI Key: SBGMBMKVUXHESB-UHFFFAOYSA-N
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Description

6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a chloro group, a morpholinylmethyl group, and a phenyl group attached to a dihydroquinolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the chloro, morpholinylmethyl, and phenyl groups through various substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolinone core or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

    Morpholine derivatives: These compounds share the morpholine moiety and may have similar biological activities.

    Quinolinone derivatives: These compounds have the quinolinone core and can exhibit a range of chemical and biological properties.

    Phenyl-substituted compounds: These compounds contain a phenyl group and may have similar chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-15-6-7-18-16(12-15)19(14-4-2-1-3-5-14)17(20(24)22-18)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGMBMKVUXHESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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